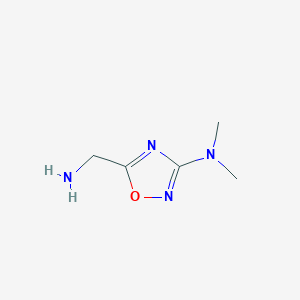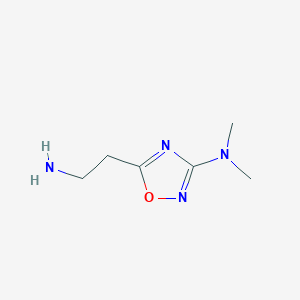
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H8FNO2S . It has a molecular weight of 225.24 . This compound is a heterocyclic building block .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
Environmental Persistence and Biodegradation
Perfluorinated compounds, by virtue of their strong carbon-fluorine bonds, exhibit significant environmental persistence, complicating efforts to manage their impact. Research has delved into the mechanisms of microbial degradation of polyfluoroalkyl chemicals, suggesting pathways through which these substances may eventually break down in the environment (Liu & Avendaño, 2013). Similarly, studies on the biodegradation of fluorinated alkyl substances highlight the unique challenges and potential strategies for mitigating the environmental load of such compounds (Frömel & Knepper, 2010).
Environmental and Health Impacts
The distribution, persistence, and impact of perfluorinated acids (PFAs) in environmental media and human populations have been a major area of investigation, linking the presence of such compounds to various health risks. The temporal trends in human exposure and the potential for indirect exposure through environmental transformation of commercial fluorochemicals have been explored, illuminating the pathways through which these substances enter and affect both ecosystems and human health (D’eon & Mabury, 2011).
Search for Safer Alternatives
The quest for environmentally safer alternatives to long-chain PFAs has prompted studies into the properties and potential impacts of novel fluorinated substances. This research is pivotal in guiding the development of new materials that retain the beneficial properties of PFAs without their environmental and health detriments (Wang et al., 2019).
Safety and Hazards
The safety information available indicates that 4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . It may also be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly as an inhibitor of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming a covalent bond with the serine residue in the active site. This interaction effectively inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and related biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting protease activity, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteases can affect the processing of signaling molecules, thereby modulating pathways such as apoptosis and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of serine residues in proteases. This binding interaction leads to the inhibition of enzyme activity, preventing the protease from cleaving its substrates. Additionally, this compound can influence gene expression by altering the activity of transcription factors that are regulated by proteolytic processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the inhibition of protease activity by this compound can lead to sustained changes in cellular function, including prolonged alterations in signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and inflammation. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of proteases can affect the breakdown of proteins and peptides, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For instance, binding to specific transporters can facilitate the uptake of the compound into target cells, enhancing its inhibitory effects on proteases .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its inhibitory effects on proteases by ensuring that it reaches the appropriate sites of action within the cell .
Properties
IUPAC Name |
4-pyrrol-1-ylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMNUTWELGLOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)


![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)

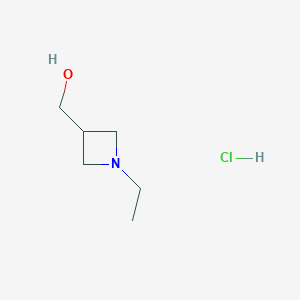
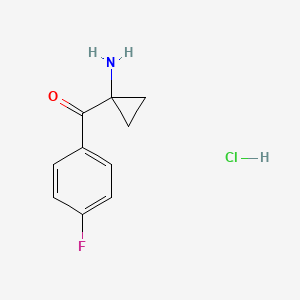
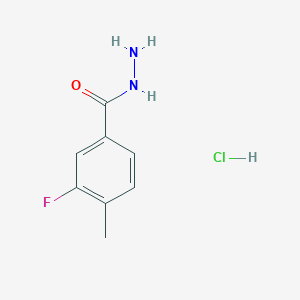
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
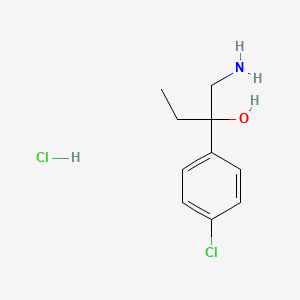
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
